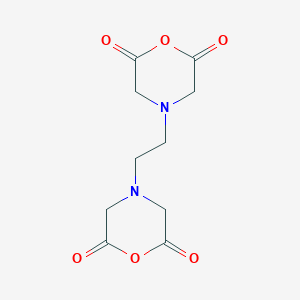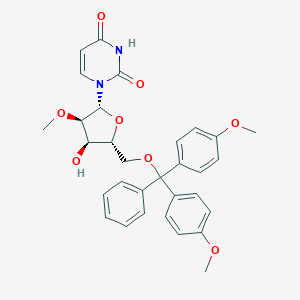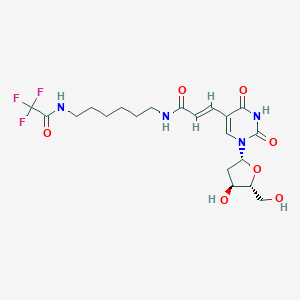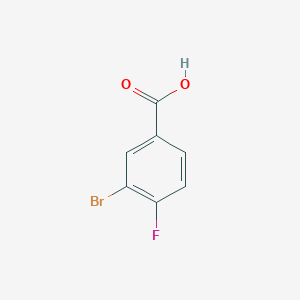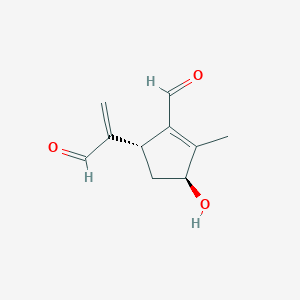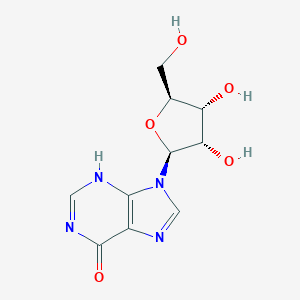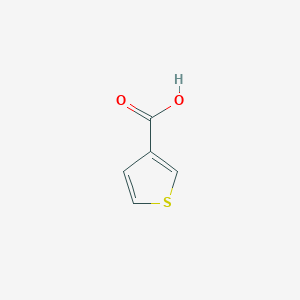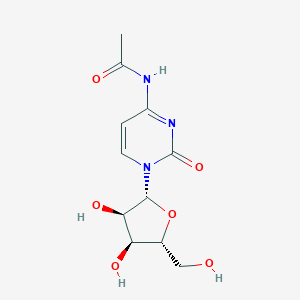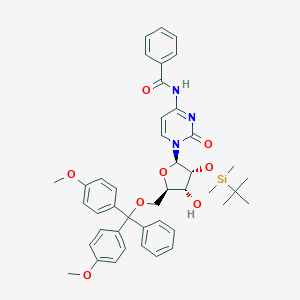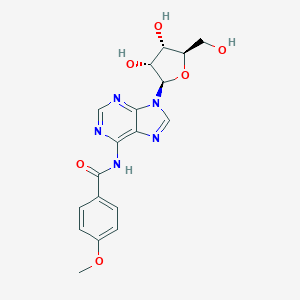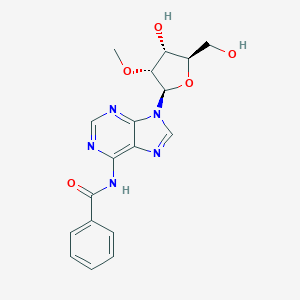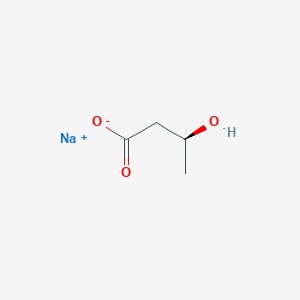
Sodium (S)-3-hydroxybutanoate
Descripción general
Descripción
Sodium (S)-3-hydroxybutanoate, commonly known as sodium hydroxybutyrate (NaHB), is an important organic compound that has a wide range of applications in the field of biochemistry. It is an important metabolite in the human body and is involved in many biochemical processes. NaHB is an important intermediate in the synthesis of a variety of compounds, including amino acids, fatty acids, and carbohydrates. NaHB is also used in the synthesis of drugs, such as antifungals, antibiotics, and anti-cancer drugs. In addition, NaHB has been used in laboratory experiments to study the effects of metabolic processes on different cell types.
Aplicaciones Científicas De Investigación
Sodium-Ion Batteries (SIBs)
Field
Application
SIBs are considered as one of the best substitutes for widely commercialized Lithium-ion batteries (LIBs) due to their high energy conversion efficiency and long cyclic life .
Method of Application
The performance of SIBs is dependent on several factors including electrode materials, electrolytes, conductive agents, binders, and separators .
Results
Improvements in SIB performance are still needed in the aspects of energy/power densities, fast-charging capability, and cyclic stability .
Solid-State Sodium Batteries (SSNBs)
Field
Application
SSNBs show great potential in the field of delocalized energy storage due to the application of fluctuating energy sources .
Method of Application
SSNBs use solid-state electrolytes (SSEs) rather than liquid-based electrolytes (LBEs), displaying the advantages of non-leakage, non-volatilization, separator-free design, adaptability to temperature changes as well as compatible theoretical energy and power densities .
Results
The practical applicability and development status of SSNBs are being evaluated with state-of-the-art 18650 Li-ion batteries as a benchmark .
Biological Processes
Field
Application
Sodium plays a critical role in various biological processes .
Method of Application
Sodium is an essential mineral that is involved in many important bodily functions, including nerve transmission, muscle contraction, and fluid balance .
Results
Adequate intake of sodium is crucial for maintaining overall health .
Industrial Applications
Field
Application
Sodium and its compounds have diverse applications in industries such as soap-making, paper production, and textile processing .
Method of Application
In these industries, sodium compounds are used in different stages of the manufacturing process to achieve desired product characteristics .
Results
The use of sodium in these industries has led to improvements in product quality and manufacturing efficiency .
Dye Production
Field
Application
Sodium is employed in the production of dyes and dye intermediates .
Method of Application
In the dye industry, sodium compounds are used in various chemical reactions to produce a wide range of dyes .
Results
The use of sodium in dye production has enabled the creation of a diverse array of colors and shades for various applications .
Fabric Treatment
Field
Application
Sodium sulphide is a key player in the areas of dyeing and fabric treatment .
Method of Application
It serves several crucial functions, such as bleaching, dechlorinating, and desulfurizing cotton clothes .
Results
This makes it an essential component in ensuring that cotton fabrics achieve the desired quality and texture .
Propiedades
IUPAC Name |
sodium;(3S)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-DFWYDOINSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-3-hydroxybutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



